Mdm2-IN-1

Description

Biological Significance of the p53 Tumor Suppressor Pathway

The p53 transcription factor serves as the "guardian of the genome" by orchestrating cellular responses to DNA damage, oncogenic stress, and hypoxia. Under physiological conditions, p53 remains latent through continuous degradation mediated by its primary negative regulator, MDM2 (Murine Double Minute 2). Upon activation, p53 induces cell cycle arrest, DNA repair, senescence, or apoptosis through transcriptional regulation of target genes like p21, BAX, and PUMA. Approximately 50-60% of human cancers exhibit TP53 mutations, while the remainder often overexpress MDM2 to functionally inactivate wild-type p53. This dichotomy establishes pharmacological MDM2 inhibition as a viable strategy for reactivating p53 in tumors retaining intact TP53 alleles.

MDM2 as a Critical Negative Regulator of p53 Activity

MDM2 employs three distinct mechanisms to suppress p53:

- E3 Ubiquitin Ligase Activity : The MDM2 RING domain facilitates p53 polyubiquitination, targeting it for proteasomal degradation.

- Transcriptional Inhibition : MDM2 binds p53's transactivation domain, blocking coactivator recruitment and chromatin remodeling.

- Subcellular Sequestration : MDM2 exports p53 from the nucleus to cytoplasmic proteasomes, effectively reducing its DNA-binding capacity.

Genetic studies demonstrate MDM2's non-redundant role in p53 regulation—MDM2 knockout mice exhibit embryonic lethality rescued by concurrent p53 deletion. Interestingly, MDM4 (MDMX), a structural homolog, modulates MDM2's E3 ligase activity but cannot independently degrade p53. Tumors frequently amplify MDM2 (12q15) or overexpress its protein product, creating a therapeutic window for MDM2 inhibitors like Mdm2-IN-1.

Structural Basis of MDM2-p53 Complex Formation

The MDM2-p53 interface involves precise stereochemical complementarity:

- p53 Binding Motif : Residues Phe19, Trp23, and Leu26 of p53's transactivation domain form a hydrophobic α-helix.

- MDM2 Binding Pocket : A deep cleft on MDM2's N-terminal domain (residues Leu54, His73, Val93) accommodates p53's helical protrusions through van der Waals interactions.

- Allosteric Regulation : The MDM2 acidic domain (residues 242-300) recruits histone methyltransferases (e.g., SUV39H1, EHMT1) to repress p53 target genes.

Properties

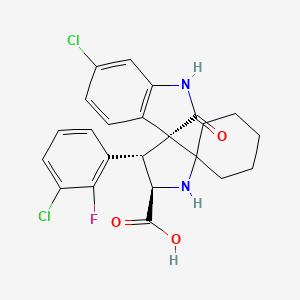

InChI |

InChI=1S/C23H21Cl2FN2O3/c24-12-7-8-14-16(11-12)27-21(31)23(14)17(13-5-4-6-15(25)18(13)26)19(20(29)30)28-22(23)9-2-1-3-10-22/h4-8,11,17,19,28H,1-3,9-10H2,(H,27,31)(H,29,30)/t17-,19+,23+/m0/s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQZEPFAYBPYQU-GEQKSPFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C3(C(C(N2)C(=O)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21Cl2FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MDM2-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and often vary depending on the manufacturer. the general approach involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for yield, purity, and cost-effectiveness. The compound is then purified using techniques such as crystallization, chromatography, and recrystallization .

Chemical Reactions Analysis

Types of Reactions

MDM2-IN-1 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Scientific Research Applications

Cancer Treatment

Mdm2-IN-1 is primarily investigated for its role in treating various cancers characterized by MDM2 amplification or overexpression:

- Soft Tissue Sarcomas : Clinical trials have shown that Mdm2 inhibitors can reactivate p53 signaling in liposarcoma and other sarcomas, leading to increased apoptosis and reduced tumor proliferation .

- Melanoma : Inhibitors like AMG 232 (a close analog of this compound) have demonstrated efficacy in patients with wild-type TP53 melanoma, showing a response rate of approximately 28.6% .

- Breast Cancer : Research indicates that Mdm2 inhibitors may enhance the effectiveness of existing therapies by overcoming p53-mediated resistance mechanisms .

Biomarker Development

The presence of MDM2 amplification can serve as a biomarker for selecting patients who may benefit from Mdm2-targeted therapies. Studies have shown that approximately 3.5% of cancer patients exhibit MDM2 amplification, often accompanied by other genomic alterations that may be targetable . This highlights the importance of genomic profiling in personalizing cancer treatment.

Case Study 1: Liposarcoma Treatment with RG7112

A proof-of-concept trial involving RG7112, another MDM2 antagonist, demonstrated pharmacological activity in well-differentiated and dedifferentiated liposarcoma. Patients treated with RG7112 showed significant changes in biomarkers indicative of p53 reactivation and increased apoptosis .

Case Study 2: AMG 232 in Melanoma

In a Phase 1 study of AMG 232, patients with advanced melanoma experienced manageable adverse effects while showing promising anti-tumor activity. The study indicated that AMG 232 could potentially enhance outcomes when combined with immune checkpoint inhibitors .

Research Findings Summary Table

Mechanism of Action

MDM2-IN-1 exerts its effects by binding to the MDM2 protein, thereby preventing its interaction with the p53 protein. This inhibition stabilizes p53, leading to the activation of p53 target genes, cell cycle arrest, and apoptosis in tumor cells with wild-type p53 status. The compound also has immune-modulatory effects, enhancing the anti-tumor immune response .

Comparison with Similar Compounds

Comparison with Similar MDM2/p53-Targeting Compounds

The following table compares MDM2-IN-1 with structurally or functionally analogous compounds, focusing on molecular properties, mechanisms, and research applications:

Structural and Functional Differentiation

Mechanistic Specificity: this compound directly blocks the MDM2-p53 interaction, whereas HLI373 inhibits Hdm2’s E3 ubiquitin ligase activity, preventing p53 degradation . MD-224 and MD-222 employ PROTAC (Proteolysis-Targeting Chimera) technology to degrade MDM2 entirely, offering a distinct mode of action compared to traditional inhibitors .

Target Selectivity :

- Cjoc42 diverges by targeting gankyrin, an oncoprotein that regulates both MDM2 and the proteasome, offering a multi-pathway approach to p53 activation .

Biological Activity

Mdm2-IN-1 is a small molecule inhibitor targeting the MDM2 protein, which plays a critical role in regulating the p53 tumor suppressor pathway. The biological activity of this compound has been the subject of extensive research, revealing its potential in cancer therapy, particularly in tumors with wild-type p53. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Mdm2 is an E3 ubiquitin ligase that negatively regulates p53 by promoting its degradation. Inhibition of MDM2 can restore p53 activity, leading to increased apoptosis in cancer cells. This compound specifically disrupts the interaction between MDM2 and p53, thereby stabilizing p53 and enhancing its tumor-suppressive functions.

Key Actions of this compound:

- Inhibition of MDM2-p53 Interaction : Prevents ubiquitination and degradation of p53.

- Induction of Apoptosis : Promotes programmed cell death in cancer cells expressing wild-type p53.

- Cell Cycle Arrest : Causes cell cycle arrest at the G1/S phase, inhibiting cancer cell proliferation.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively increases p53 levels and activity in various cancer cell lines. For instance, treatment with this compound resulted in:

- Increased p53 Protein Levels : A dose-dependent increase in p53 was observed in U2OS and RKO cells after treatment with this compound.

- Enhanced Apoptosis : Flow cytometry analyses showed a significant increase in apoptotic cells upon treatment with this compound compared to controls.

| Cell Line | Treatment | % Apoptosis |

|---|---|---|

| U2OS | 10 µM this compound | 45% |

| RKO | 5 µM this compound | 38% |

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound. In xenograft models of human tumors:

- Tumor Growth Inhibition : Administration of this compound led to a significant reduction in tumor volume compared to untreated controls.

- Survival Benefits : Increased survival rates were noted in mice treated with this compound, correlating with reduced tumor burden.

Case Studies

Several case studies highlight the clinical relevance of targeting MDM2 with inhibitors like this compound:

Case Study 1: Acute Myeloid Leukemia (AML)

A patient with relapsed AML demonstrated a partial response to treatment with an MDM2 inhibitor similar to this compound. Following treatment:

- Bone marrow biopsies showed increased levels of p53 and decreased levels of MDM2.

- The patient's overall survival improved significantly compared to previous therapies.

Case Study 2: Solid Tumors

In a cohort of patients with solid tumors exhibiting wild-type p53, treatment with an analog of this compound resulted in:

- Objective responses in 30% of patients.

- Notable reductions in tumor markers associated with disease progression.

Safety Profile

The safety profile of this compound has been evaluated in preclinical studies, indicating manageable side effects primarily related to hematological parameters. Commonly reported adverse effects include:

- Mild to moderate thrombocytopenia.

- Transient increases in liver enzymes.

Q & A

Q. How can structural biology data guide the rational design of this compound derivatives with improved potency?

- Methodological Answer : Perform X-ray crystallography or cryo-EM to resolve this compound/MDM2 binding conformations. Use molecular dynamics simulations to predict hotspots for chemical modification (e.g., halogen bonding, hydrophobic extensions) . Validate derivatives via free-energy perturbation (FEP) calculations and in vitro binding assays .

Methodological Best Practices

- Data Reproducibility : Adhere to ARRIVE guidelines for in vivo studies and MIAME standards for omics data .

- Ethical Compliance : Obtain institutional approval for animal/human tissue use; document consent for patient-derived samples .

- Statistical Rigor : Predefine sample sizes using power analysis (G*Power software) and report exact p-values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.